s-Triazine, 2-amino-4-butyl-6-(phenethylamino)-
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Overview
Description
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with appropriate amines. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions at the remaining positions on the triazine ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the substituents attached to the triazine ring.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- can be compared with other s-triazine derivatives, such as:
Altretamine: Used in the treatment of ovarian cancer.
Gedatolisib: A dual inhibitor of PI3K/mTOR pathways, used in cancer therapy.
Enasidenib: Used in the treatment of acute myeloid leukemia.
What sets s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- apart is its unique combination of substituents, which confer specific biological activities and potential therapeutic applications.
Properties
CAS No. |
26741-11-7 |
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Molecular Formula |
C15H21N5 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
6-butyl-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H21N5/c1-2-3-9-13-18-14(16)20-15(19-13)17-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H3,16,17,18,19,20) |
InChI Key |
MKUGDFNXCFUTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC(=N1)NCCC2=CC=CC=C2)N |
Origin of Product |
United States |
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